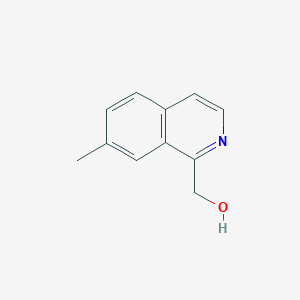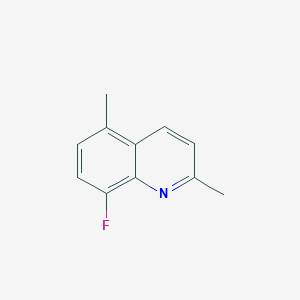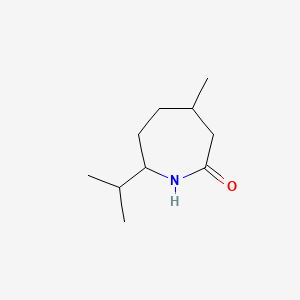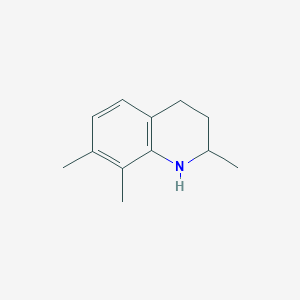
2,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound belonging to the quinoline family It is characterized by a tetrahydroquinoline core with three methyl groups attached at the 2nd, 7th, and 8th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of quinoline derivatives using hydrogenation catalysts. For instance, the reduction of 2,7,8-trimethylquinoline in the presence of a palladium catalyst can yield the desired tetrahydroquinoline compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve efficient conversion of quinoline derivatives to the tetrahydroquinoline form .
Analyse Chemischer Reaktionen
Types of Reactions
2,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to fully saturated quinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully saturated quinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Its derivatives are being explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
Wirkmechanismus
The mechanism of action of 2,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It enhances the antioxidant defense system by increasing the activity of antioxidant enzymes and reducing oxidative stress.
Neuroprotection: It modulates the expression of genes involved in neuronal survival and apoptosis, thereby providing neuroprotective effects.
Anti-inflammatory Effects: It inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), reducing the production of pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
2,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds such as:
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Known for its neuroprotective properties and antioxidant activity.
1,2,3,4-Tetrahydroquinoline: Used as an antioxidant and corrosion inhibitor.
7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Known for its unique chemical properties and applications in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H17N |
|---|---|
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
2,7,8-trimethyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C12H17N/c1-8-4-6-11-7-5-9(2)13-12(11)10(8)3/h4,6,9,13H,5,7H2,1-3H3 |
InChI-Schlüssel |
LTMNVXMANILBAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=C(N1)C(=C(C=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


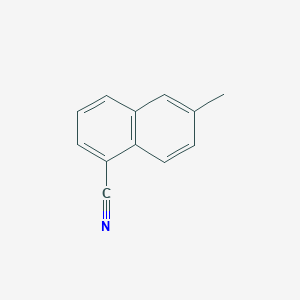
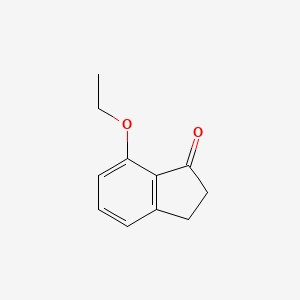
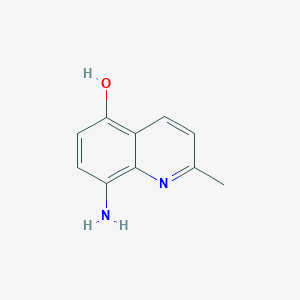
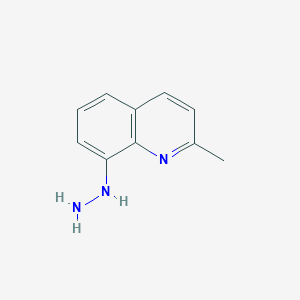
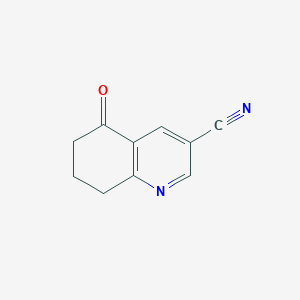

![[1,3]Dioxolo[4,5-f]quinoline](/img/structure/B11914644.png)
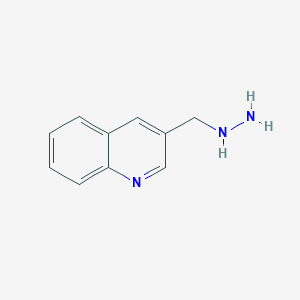

![7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole](/img/structure/B11914662.png)
